molecular formula C12H4Cl6 B1211173 2,2',4,4',6,6'-Hexachlorobiphenyl CAS No. 33979-03-2

2,2',4,4',6,6'-Hexachlorobiphenyl

Cat. No.: B1211173
CAS No.: 33979-03-2
M. Wt: 360.9 g/mol
InChI Key: ICOAEPDGFWLUTI-UHFFFAOYSA-N
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Description

2,2’,4,4’,6,6’-Hexachlorobiphenyl is a chemical compound belonging to the class of polychlorinated biphenyls. It is characterized by the presence of six chlorine atoms attached to the biphenyl structure, specifically at the 2, 2’, 4, 4’, 6, and 6’ positions. This compound is known for its persistence in the environment and its potential to bioaccumulate in living organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,4,4’,6,6’-Hexachlorobiphenyl typically involves the chlorination of biphenyl. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas, under controlled conditions to ensure selective chlorination at the desired positions. The reaction is usually conducted at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms .

Industrial Production Methods: Industrial production of 2,2’,4,4’,6,6’-Hexachlorobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors where biphenyl is chlorinated in the presence of a catalyst to achieve high yields of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient chlorination and minimize the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions: 2,2’,4,4’,6,6’-Hexachlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,2’,4,4’,6,6’-Hexachlorobiphenyl has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of polychlorinated biphenyls in various chemical reactions.

    Biology: Research on its bioaccumulation and toxicological effects helps understand its impact on living organisms.

    Medicine: Studies on its endocrine-disrupting properties provide insights into its potential health risks.

    Industry: It has been used in the past as a dielectric fluid in transformers and capacitors

Mechanism of Action

The mechanism of action of 2,2’,4,4’,6,6’-Hexachlorobiphenyl involves its interaction with cellular components. It can disrupt the endocrine system by mimicking or blocking the action of natural hormones. This compound binds to hormone receptors, altering the normal signaling pathways and leading to adverse effects on growth, development, and reproduction .

Comparison with Similar Compounds

  • 2,2’,3,3’,4,4’-Hexachlorobiphenyl
  • 2,2’,4,4’,5,5’-Hexachlorobiphenyl
  • 2,2’,3,4,4’,5’-Hexachlorobiphenyl

Comparison: 2,2’,4,4’,6,6’-Hexachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other hexachlorobiphenyls, it may exhibit different levels of persistence, bioaccumulation, and toxicity .

Properties

IUPAC Name

1,3,5-trichloro-2-(2,4,6-trichlorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl6/c13-5-1-7(15)11(8(16)2-5)12-9(17)3-6(14)4-10(12)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICOAEPDGFWLUTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040302
Record name 2,2',4,4',6,6'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33979-03-2
Record name PCB 155
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33979-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6,2',4',6'-Hexachlorobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033979032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',4,4',6,6'-Hexachlorobiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3040302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,4',6,6'-hexachlorobiphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.052
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,2',4,4',6,6'-HEXACHLOROBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9YK3084VS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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